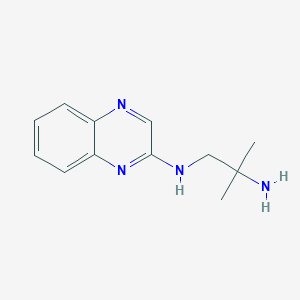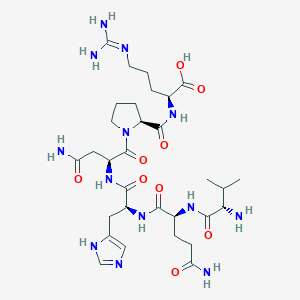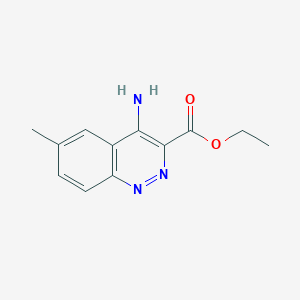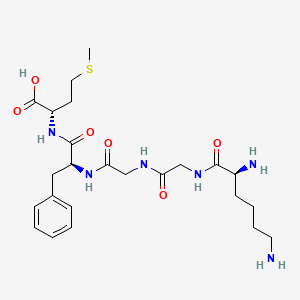![molecular formula C9H10IN3O7 B14240249 [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate CAS No. 507232-22-6](/img/structure/B14240249.png)
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group, an iodinated pyrimidine ring, and a nitrate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the iodinated pyrimidine ring: This can be achieved through iodination of a suitable pyrimidine precursor under controlled conditions.
Attachment of the oxolan ring: The oxolan ring is introduced via a glycosylation reaction, where the iodinated pyrimidine is reacted with a suitable sugar derivative.
Introduction of the nitrate group: The final step involves the nitration of the hydroxymethyl group to form the nitrate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrate ester can be reduced to form the corresponding alcohol.
Substitution: The iodinated pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate involves its interaction with specific molecular targets and pathways. The iodinated pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or inducing apoptosis in cancer cells. The nitrate ester group may also play a role in modulating biological activity through the release of nitric oxide (NO), which has various physiological effects.
Comparaison Avec Des Composés Similaires
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate can be compared with other similar compounds, such as:
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate: Similar structure but with a chlorine atom instead of iodine.
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate: Similar structure but with a bromine atom instead of iodine.
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
507232-22-6 |
|---|---|
Formule moléculaire |
C9H10IN3O7 |
Poids moléculaire |
399.10 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate |
InChI |
InChI=1S/C9H10IN3O7/c10-4-2-12(9(16)11-8(4)15)7-1-5(20-13(17)18)6(3-14)19-7/h2,5-7,14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 |
Clé InChI |
WZYDJRJDUGXQTO-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O[N+](=O)[O-] |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)





![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)

![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)


![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)

